2,4-Dichloro-N-neopentylaniline
Overview
Description
2,4-Dichloro-N-neopentylaniline is an organic compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a neopentyl group attached to the nitrogen atom of the aniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2,4-Dichloro-N-neopentylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and neopentyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dichloro-N-neopentylaniline undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dichloro-N-neopentylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-neopentylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound affects various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
2,4-Dichloro-N-neopentylaniline can be compared with other similar compounds:
2,4-Dichloroaniline: This compound lacks the neopentyl group and has different chemical properties and applications.
2,4-Dichlorobenzenesulfonamide: This compound contains a sulfonamide group instead of the neopentyl group and is used in different research applications.
2,4-Dichlorotoluene: This compound has a methyl group instead of the neopentyl group and is used in the synthesis of different organic molecules.
This compound stands out due to its unique combination of chlorine atoms and a neopentyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,4-dichloro-N-(2,2-dimethylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSBLRANSRQOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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